molecular formula C13H9NO2S2 B11724886 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile

Cat. No.: B11724886
M. Wt: 275.4 g/mol
InChI Key: BFMRSNHWEWLRBI-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile: is an organic compound that features a benzenesulfonyl group, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile typically involves the following steps:

  • Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.

  • Coupling with Thiophene: : The benzenesulfonyl chloride is then reacted with thiophene in the presence of a base such as pyridine or triethylamine to form the benzenesulfonyl thiophene intermediate.

  • Formation of the Prop-2-enenitrile Moiety: : The final step involves the introduction of the prop-2-enenitrile group. This can be achieved through a Knoevenagel condensation reaction between the benzenesulfonyl thiophene intermediate and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophilic center, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)-3-(furan-3-yl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Benzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings

Properties

Molecular Formula

C13H9NO2S2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H

InChI Key

BFMRSNHWEWLRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N

Origin of Product

United States

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